molecular formula C11H22N2O2 B594463 (2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1240586-48-4

(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No. B594463
M. Wt: 214.309
InChI Key: PGZCVLUQTJRRAA-RKDXNWHRSA-N
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Description

“(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by other names such as “1-Piperazinecarboxylic acid, 2,5-dimethyl-, 1,1-dimethylethyl ester, (2R,5R)-” and "(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate" .


Physical And Chemical Properties Analysis

“(2R,5R)-2,5-Dimethyl-piperazine-1-carboxylic acid tert-butyl ester” has a molecular weight of 214.3 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine, as a core structure, is extensively explored for its medicinal properties. It is a six-membered nitrogen-containing heterocycle known for its versatility in drug design. Piperazine derivatives have been identified as crucial building blocks in the development of drugs targeting a variety of diseases, including tuberculosis and neuropsychiatric disorders. Notably, compounds containing the piperazine moiety have shown potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, underscoring their significance in addressing global health challenges like tuberculosis (P. Girase et al., 2020).

Tert-Butyl Esters in Synthesis and Drug Development

Tert-butyl esters are notable for their applications in organic synthesis, particularly in the preparation of N-heterocycles. These compounds serve as intermediates in the synthesis of various biologically active molecules, highlighting their importance in the development of new therapeutic agents. For instance, tert-butanesulfinamide, a closely related compound, is utilized for the stereoselective synthesis of amines and their derivatives, demonstrating the critical role of tert-butyl esters in medicinal chemistry (R. Philip et al., 2020).

Environmental and Toxicological Considerations

Research on related compounds, such as phthalates (including phthalic acid esters) and synthetic phenolic antioxidants, offers insights into the environmental and toxicological aspects of chemical usage. Phthalates, for example, are widely recognized for their application as plasticizers and their presence in food packaging, raising concerns regarding human exposure and potential health effects. This draws attention to the necessity of understanding the environmental fate and toxicological profiles of chemical compounds used in various industries (Nur Zatil Izzah Haji Harunarashid et al., 2017).

properties

IUPAC Name

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZCVLUQTJRRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660834
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate

CAS RN

1240586-48-4, 194032-43-4
Record name 1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240586-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194032-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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